![molecular formula C9H12F2 B13832657 9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
9,9-Difluorobicyclo[6.1.0]non-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluorobicyclo[6.1.0]non-4-ene is a chemical compound with the molecular formula C₉H₁₂F₂. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorobicyclo[6.1.0]non-4-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[6.1.0]non-4-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluorobicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
9,9-Difluorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioorthogonal reactions for labeling biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,9-Difluorobicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in bioorthogonal reactions and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-ene: Lacks fluorine atoms, making it less reactive.
9,9-Difluorobicyclo[4.2.1]nonane: Different ring structure, leading to distinct chemical properties.
Bicyclo[6.1.0]non-4-yne: Contains a triple bond, resulting in different reactivity.
Uniqueness
9,9-Difluorobicyclo[6.1.0]non-4-ene is unique due to its fluorine atoms, which enhance its reactivity and make it suitable for specialized applications in chemistry and biology. Its bicyclic structure provides stability, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C9H12F2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
9,9-difluorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12F2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
RTKMIDRMTQSKHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2(F)F)CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


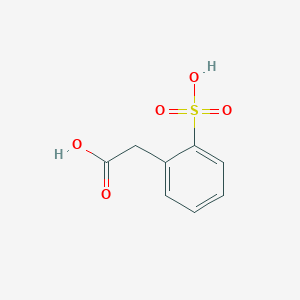
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
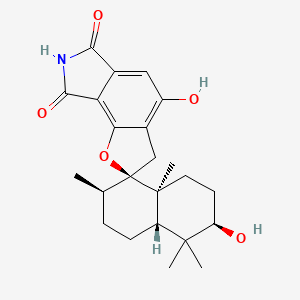
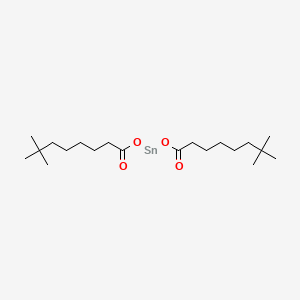
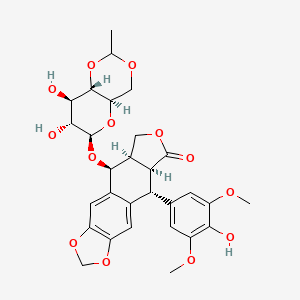
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)

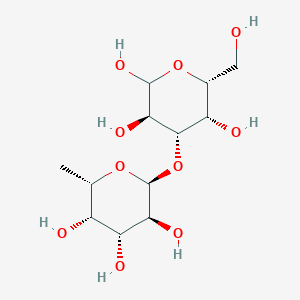


![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
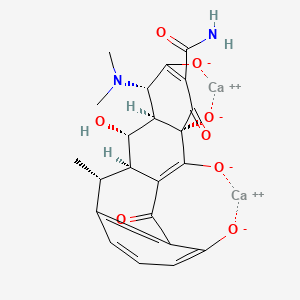
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
